![molecular formula C9H14 B14159806 Syn-Tricyclo[6.1.0.02,4]nonane CAS No. 81969-72-4](/img/structure/B14159806.png)
Syn-Tricyclo[6.1.0.02,4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Syn-Tricyclo[61002,4]nonane is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Syn-Tricyclo[6.1.0.02,4]nonane typically involves complex organic reactions. One common method includes the oxidation of enantiopure bicyclo[3.3.1]nonane-2,6-dione using thallium(III) nitrate in methanol . This reaction yields tricyclo[4.3.0.0]nonane-4,5-dione, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. advancements in catalytic processes and organic synthesis techniques may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Syn-Tricyclo[6.1.0.02,4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like thallium(III) nitrate.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Thallium(III) nitrate in methanol.
Reduction: Hydrogenation using platinum oxide as a catalyst.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with thallium(III) nitrate yields tricyclo[4.3.0.0]nonane-4,5-dione .
Aplicaciones Científicas De Investigación
Syn-Tricyclo[6.1.0.02,4]nonane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Syn-Tricyclo[6.1.0.02,4]nonane involves its interaction with molecular targets through its rigid and spatially defined structure. This can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: Shares a similar polycyclic structure but with different ring connectivity.
Tricyclo[3.2.2.0]nonene: Another polycyclic compound with a different arrangement of rings.
Uniqueness
Syn-Tricyclo[6.1.0.02,4]nonane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
81969-72-4 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
tricyclo[6.1.0.02,4]nonane |
InChI |
InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2 |
Clave InChI |
UUVWYZVMXOZWNF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC2C3CC3C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




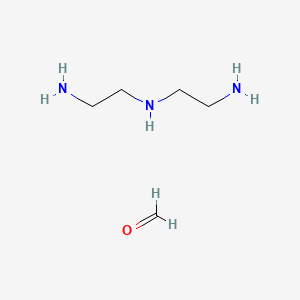
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
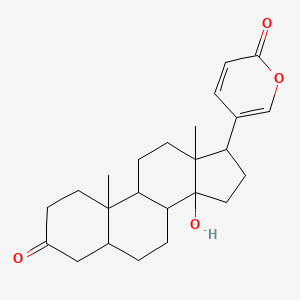

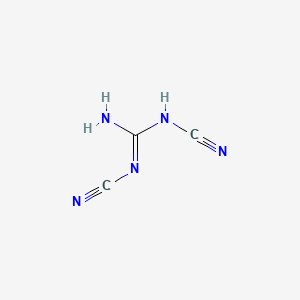

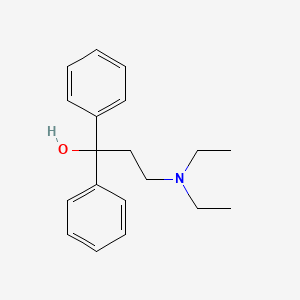
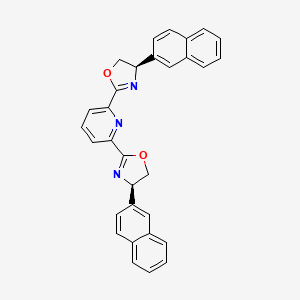
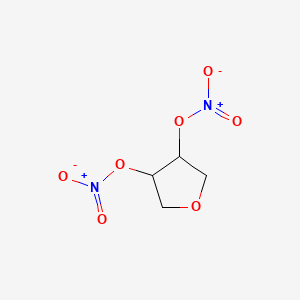

![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)
